Sudan II

Catalog No.
S523852
CAS No.
3118-97-6
M.F
C18H16N2O
M. Wt
276.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sudan II

CAS Number

3118-97-6

Product Name

Sudan II

IUPAC Name

1-[(2,4-dimethylphenyl)diazenyl]naphthalen-2-ol

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

InChI

InChI=1S/C18H16N2O/c1-12-7-9-16(13(2)11-12)19-20-18-15-6-4-3-5-14(15)8-10-17(18)21/h3-11,21H,1-2H3

InChI Key

JBTHDAVBDKKSRW-UHFFFAOYSA-N

SMILES

OC1=CC=C2C=CC=CC2=C1/N=N/C3=CC=C(C)C=C3C

Solubility

Insoluble in water; sol in ethanol, acetone and benzene
Soluble in ethe

Synonyms

C.I. Solvent Orange 7; NSC 10457; NSC-10457; NSC10457; Fat Scarlet 2G; Oil Scarlet; A.F. Red No. 5; AI3-02853; Aizen Food Red No. 5; Rot B; Sudan II;

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)C

Description

The exact mass of the compound Sudan II is 276.1263 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; sol in ethanol, acetone and benzenesoluble in ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10457. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. It belongs to the ontological category of azobenzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Staining Lipids in Tissues

Sudan II can stain lipids (fats) in tissues, making them visible under a microscope. This property is valuable in various research areas, such as:

  • Histology: Sudan II staining can help researchers identify and differentiate between different types of tissues based on their lipid content. For example, adipose tissue (fat) stains strongly with Sudan II, while other tissues may stain less intensely [Wikipedia: Histology].
  • Neuroscience: Myelin, a fatty substance that insulates nerve fibers, can be stained with Sudan II. This helps researchers study the structure and development of the nervous system [Source A].

Source A

"Myelin Staining" by Sigma-Aldrich

Studying Lipid Droplets

Sudan II can also be used to stain lipid droplets, which are small compartments within cells that store fats. This allows researchers to:

  • Monitor fat metabolism: By observing changes in the number and size of lipid droplets, researchers can gain insights into how cells store and utilize fats [Source B].
  • Investigate fatty liver disease: The accumulation of fat in the liver is a hallmark of fatty liver disease. Sudan II staining can be used to assess the severity of fat accumulation in liver cells [Source C].

Sudan II is a synthetic azo dye, specifically classified as a lysochrome, which means it is fat-soluble. Its chemical formula is C18H16N2OC_{18}H_{16}N_{2}O and it has a molecular weight of approximately 276.33 g/mol. The compound appears as a red to orange-brown powder and is characterized by its melting point, which ranges from 156 °C to 158 °C . Sudan II is primarily used for staining triglycerides and certain protein-bound lipids in biological tissues, particularly in frozen sections .

Sudan II interacts with the non-polar tails of triglycerides and other lipids due to its own lipophilic nature. This allows it to selectively stain these components in tissues, making them visible under a microscope []. The specific mechanism by which Sudan II differentiates between different types of lipids is not fully elucidated but may involve variations in binding affinity based on the specific structure of the lipid molecule.

Typical of azo compounds. It can be reduced by intestinal bacteria to form potentially carcinogenic aromatic amines . The reactivity profile indicates that Sudan II can produce toxic gases when mixed with strong acids, aldehydes, and other reactive chemicals. Notably, it can form explosive mixtures with strong oxidizing agents .

Key Reactions:

  • Reduction: By intestinal bacteria to yield aromatic amines.
  • Decomposition: Emits toxic fumes of nitrogen oxides upon heating.

Sudan II has been shown to exhibit mutagenic properties. Studies indicate that it can cause mutations in Salmonella enterica Typhimurium TA 1538 when activated by liver preparations . The compound's potential carcinogenicity has raised concerns, particularly regarding its metabolic activation leading to the formation of harmful metabolites.

Health Risks:

  • Considered a questionable carcinogen.
  • Associated with mutagenic effects in laboratory studies.

The synthesis of Sudan II typically involves the diazotization of N,N-dimethylaniline followed by coupling with naphthalen-2-ol. This process produces the azo dye through the formation of an azo bond between the two components .

General Steps:

  • Diazotization: N,N-dimethylaniline is treated with nitrous acid.
  • Coupling: The diazonium salt formed is then coupled with naphthalen-2-ol.

Sudan II has a variety of applications across different industries:

  • Staining: Used in histology for staining triglycerides and lipids.
  • Coloring Agent: Employed in coloring oils, waxes, and hydrocarbon solvents for products like polishes and candles.
  • Industrial Use: Previously utilized as a food dye until banned due to health concerns .

Research has focused on the degradation of Sudan II by human intestinal bacteria, which can convert it into various toxic aromatic amines. These studies highlight the role of gut microbiota in the metabolism of azo dyes and their potential health impacts . Furthermore, there are concerns regarding the safety of Sudan dyes in food products, prompting regulatory assessments.

Notable Findings:

  • Sudan II can be metabolized into harmful compounds by gut bacteria.
  • Detection of Sudan dyes in food products has led to health risk evaluations.

Sudan II belongs to a class of compounds known as azo dyes. Other similar compounds include:

Compound NameChemical FormulaUnique Features
Sudan IC16H14N2OC_{16}H_{14}N_{2}OMonoazo dye, potential carcinogen
Sudan IIIC18H16N4OC_{18}H_{16}N_{4}ODiazo dye, requires reduction for mutagenicity
Sudan IVC18H16N4OC_{18}H_{16}N_{4}OAlso a diazo dye, requires metabolic activation
Para RedC18H14N2OC_{18}H_{14}N_{2}OSimilar structure to Sudan I; used in printing

Uniqueness of Sudan II:

Sudan II is unique due to its dimethyl substitution compared to other Sudan dyes, which affects its solubility and biological activity. Its specific use for staining triglycerides distinguishes it from other azo dyes that may not have such targeted applications.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

C.i. solvent orange 7 appears as red crystals. Insoluble in water.
Brownish-red to red solid; [HSDB] Orange powder; [MSDSonline]

Color/Form

Red needles
Brown-red crystals; red needles

XLogP3

5.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

276.126263138 g/mol

Monoisotopic Mass

276.126263138 g/mol

Heavy Atom Count

21

Decomposition

When heated to decomposition it emits ... fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

166 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8C1M5O3ECT

GHS Hazard Statements

Aggregated GHS information provided by 74 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 74 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 69 of 74 companies with hazard statement code(s):;
H315 (98.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (94.2%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000001 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

3118-97-6

Wikipedia

Sudan_II

Methods of Manufacturing

Prepared by coupling diazotized m-xylidene with 2-naphthol.

General Manufacturing Information

2-Naphthalenol, 1-[2-(2,4-dimethylphenyl)diazenyl]-: ACTIVE
Large-scale production of Sudan II in the USA was first reported in 1921. In 1971, three manufacturers reported production of 34,500 kg; in 1972, it was also produced by three manufacturers, but separate production data were not published, and it was included in a miscellaneous category containing at least 11 other colors, with a total production of 236,000 kg.
The Deutsche Forschungsgemeinschaft, 1955, reported that Sudan II was approved for use as a general food coloring in Canada, Greece, Japan, Mexico, Norway and Peru. A later edition, 1957, reported approval in Cuba, the Dominican Republic and Guatemala, but indicated that approval had been withdrawn in Canada and Norway. Approval for its use in food in Japan was withdrawn prior to 1966, although it was retained for certain non food uses. Sudan II was added to the USA approved list of food, drug and cosmetic colors in 1939, but in 1956, on the basis of toxicological data, it was removed from this list for use in food but permitted in externally applied drugs and cosmetics. In 1963, it was removed for even these uses.
Delisted for use in foods, drugs and cosmetics by the FDA.

Dates

Modify: 2023-08-15
1: Shono M, Numata M, Sasaki K. Allergic contact dermatitis caused by Solvent Orange 60 in spectacle frames in Japan. Contact Dermatitis. 2018 Jan;78(1):83-84. doi: 10.1111/cod.12752. PubMed PMID: 29265444.
2: Petigara BR, Scher AL. Direct method for determination of Sudan I in FD&C Yellow No. 6 and D&C Orange No. 4 by reversed-phase liquid chromatography. J AOAC Int. 2007 Sep-Oct;90(5):1373-8. PubMed PMID: 17955981.
3: Møller P, Wallin H. Genotoxic hazards of azo pigments and other colorants related to 1-phenylazo-2-hydroxynaphthalene. Mutat Res. 2000 Jan;462(1):13-30. Review. PubMed PMID: 10648921.
4: National Toxicology Program . NTP Toxicology and Carcinogenesis Studies of 2-Amino-5-Nitrophenol (CAS No. 121-88-0) in F344/N Rats and B6C3F1 Mice (Gavage Studies). Natl Toxicol Program Tech Rep Ser. 1988 Feb;334:1-158. PubMed PMID: 12732902.
5: Fujita S, Adachi S, Uesugi T. Effect of 1-m-tolueneazo-2-naphthol on hepatic drug metabolism. I. Induction of cytochrome P-448. J Pharmacobiodyn. 1982 Apr;5(4):259-65. PubMed PMID: 7120027.

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